molecular formula C6H11N3O4 B14426534 Nitrosoalanylalanine CAS No. 85514-00-7

Nitrosoalanylalanine

Cat. No.: B14426534
CAS No.: 85514-00-7
M. Wt: 189.17 g/mol
InChI Key: GJCIODVHMSABON-BKLSDQPFSA-N
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Description

Nitrosoalanylalanine is a compound characterized by the presence of a nitroso group (-NO) attached to an alanylalanine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nitrosoalanylalanine typically involves the nitrosation of alanylalanine. This process can be achieved by reacting alanylalanine with nitrous acid (HNO2) under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the nitroso group. Common reagents used in this process include sodium nitrite (NaNO2) and hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound may involve large-scale nitrosation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pH, and reagent concentrations, which are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

Nitrosoalanylalanine undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The nitroso group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitroalanylalanine

    Reduction: Aminoalanylalanine

    Substitution: Various substituted alanylalanine derivatives

Scientific Research Applications

Nitrosoalanylalanine has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other nitroso compounds.

    Biology: Studied for its potential role in cellular signaling and as a probe for studying nitrosative stress.

    Medicine: Investigated for its potential therapeutic applications, including its role as a nitric oxide donor.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of nitrosoalanylalanine involves the release of nitric oxide (NO), a key signaling molecule in various biological processes. Nitric oxide can interact with molecular targets such as guanylate cyclase, leading to the activation of cyclic guanosine monophosphate (cGMP) pathways. This activation can result in various physiological effects, including vasodilation and modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • Nitrosoarginine
  • Nitrosocysteine
  • Nitrosoglutathione

Uniqueness

Nitrosoalanylalanine is unique due to its specific alanylalanine backbone, which imparts distinct chemical and biological properties. Compared to other nitroso compounds, this compound may exhibit different reactivity and stability, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

85514-00-7

Molecular Formula

C6H11N3O4

Molecular Weight

189.17 g/mol

IUPAC Name

(2S)-2-[2-(2-oxohydrazinyl)propanoylamino]propanoic acid

InChI

InChI=1S/C6H11N3O4/c1-3(8-9-13)5(10)7-4(2)6(11)12/h3-4H,1-2H3,(H,7,10)(H,8,13)(H,11,12)/t3?,4-/m0/s1

InChI Key

GJCIODVHMSABON-BKLSDQPFSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)C(C)NN=O

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)NN=O

Origin of Product

United States

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